3-(4-Ethylphenyl)-1,2-oxazol-5-amine
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Overview
Description
3-(4-Ethylphenyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of an ethyl group attached to the phenyl ring, which is further connected to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors One common method is the reaction of 4-ethylbenzoyl chloride with hydroxylamine hydrochloride to form the corresponding oxime This oxime is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 5-position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Oxazole derivatives with various functional groups
Reduction: Amine derivatives
Substitution: Functionalized oxazole compounds
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to interact with various biomolecules, leading to its diverse biological activities.
Comparison with Similar Compounds
3-(4-Ethylphenyl)-1,2-oxazol-5-amine can be compared with other oxazole derivatives, such as:
3-Phenyl-1,2-oxazol-5-amine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
3-(4-Methylphenyl)-1,2-oxazol-5-amine: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
3-(4-Chlorophenyl)-1,2-oxazol-5-amine: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological activity.
Properties
IUPAC Name |
3-(4-ethylphenyl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-8-3-5-9(6-4-8)10-7-11(12)14-13-10/h3-7H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBGIZPUUZIMTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395666 |
Source
|
Record name | 3-(4-Ethylphenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020955-20-7 |
Source
|
Record name | 3-(4-Ethylphenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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